A Technical Guide to the Physico-Chemical Characteristics of 4-methoxy-2,2',4'-trimethyldiphenylamine
A Technical Guide to the Physico-Chemical Characteristics of 4-methoxy-2,2',4'-trimethyldiphenylamine
Abstract: This technical guide provides a comprehensive overview of the known and predicted physico-chemical properties of 4-methoxy-2,2',4'-trimethyldiphenylamine (CAS No. 41374-20-3). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data on the compound's chemical identity, core physical properties, and spectroscopic characteristics. Where experimental data is not publicly available, this guide presents established analytical methodologies and predicted characteristics based on its chemical structure and analogous compounds. The objective is to furnish a reliable scientific resource that explains the causality behind experimental choices and provides a foundation for future research and application.
Introduction
4-methoxy-2,2',4'-trimethyldiphenylamine is a substituted diphenylamine (SDPA), a class of aromatic amines recognized for their diverse applications. Substituted diphenylamines are utilized extensively as antioxidants in industrial lubricants, polymers, and rubber products.[1] Furthermore, the diphenylamine scaffold is a privileged structure in medicinal chemistry, forming the basis for various therapeutic agents.[2][3] This specific molecule, with its distinct pattern of methoxy and methyl substitutions, is primarily documented as a chemical intermediate, particularly in the synthesis of dyes and pigments.[4]
Understanding the fundamental physico-chemical characteristics of this compound is paramount for its effective synthesis, purification, handling, and for predicting its behavior in various chemical and biological systems. This guide provides a detailed examination of these properties, grounding the data in established scientific principles and methodologies.
Chemical Identity and Molecular Structure
The unique arrangement of functional groups on the diphenylamine core dictates the molecule's steric and electronic properties, which in turn govern its reactivity and physical behavior.
Table 1: Chemical Identifiers for 4-methoxy-2,2',4'-trimethyldiphenylamine
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 41374-20-3 | [5] |
| Molecular Formula | C₁₆H₁₉NO | [4][5] |
| Molecular Weight | 241.33 g/mol | [5] |
| IUPAC Name | N-(4-methoxy-2-methylphenyl)-2,4-dimethylaniline | [5] |
| Synonyms | 2-methyl-4-methoxy-2',4'-dimethyl-diphenylamine; 4-Methoxy-2,2',4'-trimethyl-diphenylamin | [5] |
| Exact Mass | 241.14700 u |[5] |
The structure consists of two phenyl rings linked by a secondary amine. One ring is substituted with a methoxy group at the 4-position and a methyl group at the 2-position. The second ring bears two methyl groups at the 2' and 4' positions. The presence of ortho-methyl groups on both rings introduces significant steric hindrance around the amine bridge, which can influence the molecule's conformation and reactivity.
Caption: Structure of 4-methoxy-2,2',4'-trimethyldiphenylamine.
Core Physico-Chemical Properties
The physical state and solubility characteristics of a compound are critical for its application, formulation, and biological interactions. The available data are summarized below.
Table 2: Summary of Physico-Chemical Data
| Property | Value | Unit | Source |
|---|---|---|---|
| Density | 1.057 | g/cm³ | [5] |
| Boiling Point | 369.7 | °C (at 760 mmHg) | [5] |
| Flash Point | 154.6 | °C | [5] |
| Refractive Index | 1.587 | - | [5] |
| LogP (Octanol-Water Partition Coefficient) | 4.437 | - | [5] |
| Polar Surface Area (PSA) | 21.26 | Ų | [5] |
| Melting Point | Not Available | °C | |
Physical State and Appearance
While specific data for this compound is not published, related substituted diphenylamines are typically crystalline solids at standard temperature and pressure.[6][7] The relatively high molecular weight and boiling point further suggest it is likely a solid.
Melting and Boiling Point
The boiling point is reported to be 369.7 °C at atmospheric pressure.[5] A definitive experimental melting point has not been found in the literature.
Trustworthiness: Experimental Protocol for Melting Point Determination The melting point should be determined using Differential Scanning Calorimetry (DSC), which provides a highly accurate and reproducible value.
-
Calibration: Calibrate the DSC instrument using certified standards (e.g., indium, tin) to ensure temperature and heat flow accuracy.
-
Sample Preparation: Accurately weigh 2-5 mg of the purified compound into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Methodology: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a temperature range appropriate for substituted diphenylamines (e.g., 25 °C to 200 °C).
-
Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The purity can also be estimated from the peak shape. This self-validating system ensures that the instrument is performing correctly via calibration and provides a precise thermodynamic value.
Solubility
The octanol-water partition coefficient (LogP) is reported as 4.437.[5] This high value indicates that the compound is significantly more soluble in nonpolar solvents (like octanol) than in water, classifying it as lipophilic. This suggests very low aqueous solubility. For context, the related 4,4'-dimethoxydiphenylamine is reported as insoluble in water.[7]
Expertise: Protocol for Solubility Determination (Shake-Flask Method) The causality behind choosing the shake-flask method, compliant with OECD Guideline 105, is its status as the "gold standard" for determining the water solubility of chemical substances, providing a direct measure of a saturated solution's concentration.
-
Preparation: Add an excess amount of the solid compound to a known volume of deionized water in a flask.
-
Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The extended time is crucial for slowly dissolving solids.
-
Phase Separation: Allow the mixture to stand, or centrifuge it, to separate the undissolved solid from the aqueous solution.
-
Quantification: Carefully extract an aliquot of the clear aqueous phase. Analyze its concentration using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, which offers the necessary sensitivity and specificity for low-concentration measurements.
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis is essential for structural confirmation and purity assessment. While specific, published spectra for this compound are scarce, its expected spectral features can be reliably predicted based on its functional groups and data from analogous molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and methyl protons. Aromatic protons will appear in the downfield region (approx. 6.5-7.5 ppm). The three singlet signals for the methyl groups (CH₃ ) and one singlet for the methoxy group (OCH₃ ) will be in the upfield region (approx. 2.0-4.0 ppm). The amine proton (NH ) may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. Aromatic carbons will resonate between 110-150 ppm. The methyl and methoxy carbons will appear in the upfield region (approx. 20-60 ppm).[8]
Caption: Standard experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands are:
-
~3400 cm⁻¹: N-H stretch for the secondary amine.
-
3100-3000 cm⁻¹: Aromatic C-H stretches.
-
3000-2850 cm⁻¹: Aliphatic C-H stretches from the methyl and methoxy groups.
-
~1600, ~1500 cm⁻¹: C=C stretches within the aromatic rings.
-
~1250 cm⁻¹: Asymmetric C-O-C stretch of the aryl ether (methoxy group).
-
~1040 cm⁻¹: Symmetric C-O-C stretch of the aryl ether.
Expertise: Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy ATR is chosen over traditional KBr pellets for its speed, ease of use, and minimal sample preparation, which reduces the chance of sample modification or contamination.
-
Background Scan: With the ATR crystal clean, perform a background scan to record the spectrum of the ambient environment (CO₂, H₂O). This is a critical self-validating step, as the background is subtracted from the sample spectrum to yield a true spectrum of the compound.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Collection: Scan the sample over the standard mid-IR range (4000-400 cm⁻¹).
-
Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
-
Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak [M]⁺ at an m/z corresponding to the compound's exact mass (241.14700).[5]
-
Fragmentation: Key fragmentation pathways would likely involve the loss of a methyl group (M-15) to form a stable ion, or cleavage at the C-N bonds. The specific fragmentation pattern provides a fingerprint for structural confirmation. Data from the related compound 4-methoxy-2-methyl-N-phenylaniline shows a prominent [M+H]⁺ peak at m/z 214.1226 in LC-MS analysis.[9]
Synthesis and Reactivity
4-methoxy-2,2',4'-trimethyldiphenylamine is accessible through established synthetic routes. One documented method involves the coupling of 4-Bromo-3-methyl-anisole with 2,4-Xylidine.[5] Another patented process describes the reaction of 2,6-dimethylcyclohexanone with 2-methyl-4-methoxyaniline in the presence of a dehydrogenation catalyst.[10][11]
Caption: Simplified schematic of a synthetic pathway.
From a reactivity standpoint, the secondary amine is susceptible to oxidation, a characteristic exploited in the antioxidant applications of the broader SDPA class. The electron-rich aromatic rings are activated towards electrophilic aromatic substitution, although the substitution pattern will be directed by the existing methoxy and methyl groups and influenced by steric hindrance.
Conclusion
4-methoxy-2,2',4'-trimethyldiphenylamine is a well-defined chemical entity with several key physico-chemical properties documented. Its high lipophilicity, high boiling point, and characteristic chemical structure make it a relevant intermediate in various synthetic applications. This guide has consolidated the available data and, importantly, has outlined the authoritative, self-validating experimental protocols required to fill existing data gaps, such as its melting point, a detailed solubility profile, and published reference spectra. Adherence to these rigorous methodologies will ensure that future research on this compound is built upon a foundation of high-quality, reproducible data, thereby enhancing its potential utility in scientific and industrial R&D.
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